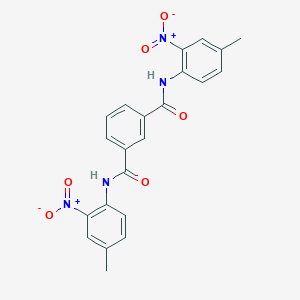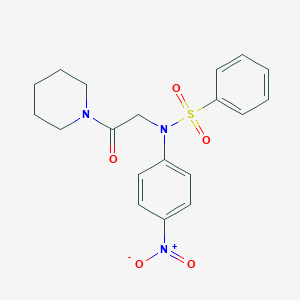
N1,N3-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide is an organic compound with a complex molecular structure It is characterized by the presence of two 4-methyl-2-nitro-phenyl groups attached to an isophthalamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide typically involves the reaction of isophthaloyl chloride with 4-methyl-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: Formation of N,N’-Bis-(4-methyl-2-aminophenyl)-isophthalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N,N’-Bis-(4-carboxy-2-nitrophenyl)-isophthalamide.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its binding to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide can be compared with other similar compounds, such as:
N,N’-Bis-(4-methyl-2-nitrophenyl)-2,6-pyridinedicarboxamide: Similar structure but with a pyridine core instead of isophthalamide.
N,N’-Bis-(4-methyl-2-nitrophenyl)-terephthalamide: Similar structure but with a terephthalamide core.
N,N’-Bis-(4-methyl-2-nitrophenyl)-benzamide: Similar structure but with a benzamide core.
The uniqueness of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide lies in its specific isophthalamide core, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C22H18N4O6 |
|---|---|
Molekulargewicht |
434.4g/mol |
IUPAC-Name |
1-N,3-N-bis(4-methyl-2-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H18N4O6/c1-13-6-8-17(19(10-13)25(29)30)23-21(27)15-4-3-5-16(12-15)22(28)24-18-9-7-14(2)11-20(18)26(31)32/h3-12H,1-2H3,(H,23,27)(H,24,28) |
InChI-Schlüssel |
DAPXRSPZNDBOGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403373.png)

![2-[4-nitro(phenylsulfonyl)anilino]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B403377.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-4-ethoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B403379.png)
![N-(4-chlorobenzyl)-N-(2-{[2-(4-isopropoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403381.png)
![N-{4-bromo-2-nitrophenyl}-N-{2-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B403382.png)
![N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)-4-ethoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B403385.png)
![N-(4-chlorobenzyl)-N-[2-({2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B403386.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-({2-[4-(3-thietanyloxy)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B403388.png)
![4-ethoxy-N-(4-methylphenyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B403389.png)
![N-(4-chlorobenzyl)-N-(2-{[2-(3-ethoxy-4-propoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403390.png)
![N-(2,5-dimethylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403392.png)
![2-[{4-nitrophenyl}(phenylsulfonyl)amino]-N-(2-methylpropyl)acetamide](/img/structure/B403395.png)

